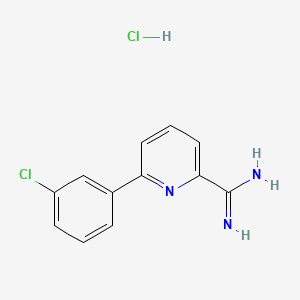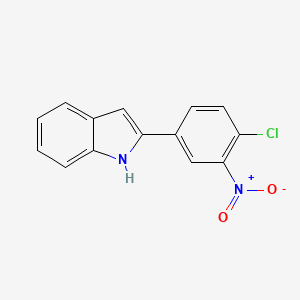
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol is an organic compound that features a nitro-substituted indole ring attached to a phenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol typically involves the nitration of an indole derivative followed by a coupling reaction with a phenylmethanol derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the indole ring. The coupling reaction can be facilitated by using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of (3-(5-Nitro-1H-indol-1-yl)phenyl)aldehyde or (3-(5-Nitro-1H-indol-1-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(5-Amino-1H-indol-1-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-(5-Amino-1H-indol-1-yl)phenyl)methanol: A reduced form of the compound with an amino group instead of a nitro group.
(3-(5-Bromo-1H-indol-1-yl)phenyl)methanol: A halogenated derivative with a bromine atom on the indole ring.
(3-(5-Methyl-1H-indol-1-yl)phenyl)methanol: A methyl-substituted derivative with a methyl group on the indole ring.
Uniqueness
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro-substituted indole ring and the phenylmethanol group provides a versatile scaffold for further chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
[3-(5-nitroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-9-14(17(19)20)4-5-15(12)16/h1-9,18H,10H2 |
Clave InChI |
RRQIGKJRWPBAFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)











![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
